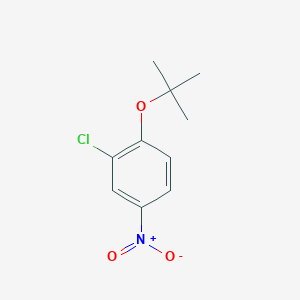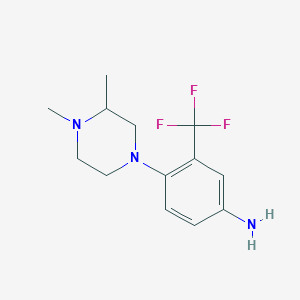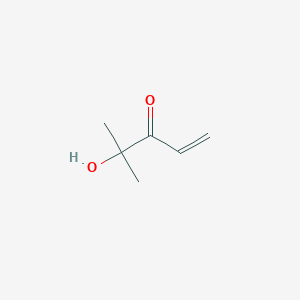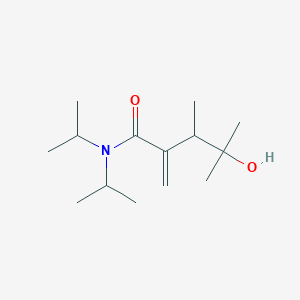
4-hydroxy-3,4-dimethyl-2-methylidene-N,N-di(propan-2-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentanamide,4-hydroxy-3,4-dimethyl-2-methylene-N,N-bis(1-methylethyl)- is a complex organic compound belonging to the amide family. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This particular compound is notable for its unique structure, which includes multiple methyl groups and a methylene group, contributing to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pentanamide,4-hydroxy-3,4-dimethyl-2-methylene-N,N-bis(1-methylethyl)- typically involves the reaction of appropriate amines with carboxylic acids or their derivatives. One common method is the reaction of 4-hydroxy-3,4-dimethyl-2-methylene pentanoic acid with N,N-bis(1-methylethyl)amine under dehydrating conditions to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts and controlled reaction environments to ensure high yield and purity. Techniques such as distillation and crystallization are often employed to purify the final product.
化学反応の分析
Types of Reactions
Pentanamide,4-hydroxy-3,4-dimethyl-2-methylene-N,N-bis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted amides depending on the nucleophile used.
科学的研究の応用
Pentanamide,4-hydroxy-3,4-dimethyl-2-methylene-N,N-bis(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of pentanamide,4-hydroxy-3,4-dimethyl-2-methylene-N,N-bis(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
類似化合物との比較
Similar Compounds
Pentanamide: A simpler amide with fewer functional groups.
4-Hydroxy-3,4-dimethyl-2-methylene pentanoic acid: The precursor acid used in the synthesis of the compound.
N,N-bis(1-methylethyl)amine: The amine component used in the synthesis.
Uniqueness
Pentanamide,4-hydroxy-3,4-dimethyl-2-methylene-N,N-bis(1-methylethyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
81011-47-4 |
|---|---|
分子式 |
C14H27NO2 |
分子量 |
241.37 g/mol |
IUPAC名 |
4-hydroxy-3,4-dimethyl-2-methylidene-N,N-di(propan-2-yl)pentanamide |
InChI |
InChI=1S/C14H27NO2/c1-9(2)15(10(3)4)13(16)11(5)12(6)14(7,8)17/h9-10,12,17H,5H2,1-4,6-8H3 |
InChIキー |
NICNDBDVWHXCMF-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)C(=O)C(=C)C(C)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


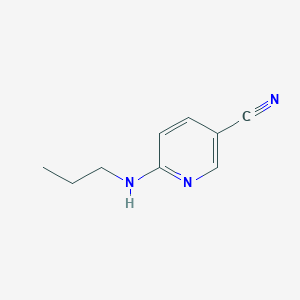
![4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate](/img/structure/B13988397.png)
![4-hydroxy-2,7,7,9-tetramethyl-3,4,6,8-tetrahydro-1H-pyrido[3,4-b]indol-5-one](/img/structure/B13988398.png)
![[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B13988406.png)
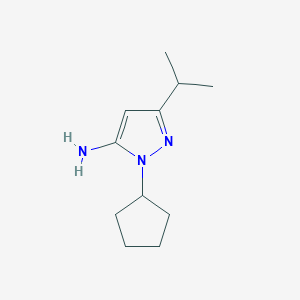
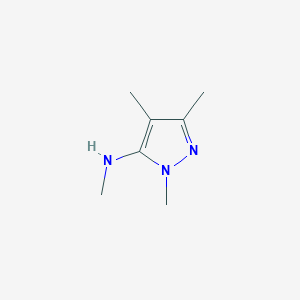
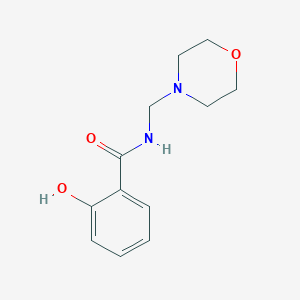
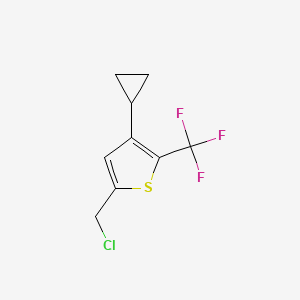
![1-(2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)ethyl)pyrrolidin-2-one](/img/structure/B13988439.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)triazole-4-carboxamide](/img/structure/B13988444.png)
